D-diginose
Description
D-Diginose is a 2,6-dideoxy-3-O-methylhexose sugar predominantly found as a glycone component in cardiac glycosides, which are secondary metabolites of plants in the Apocynaceae and Ranunculaceae families. Structurally, it is characterized by the absence of hydroxyl groups at the C2 and C6 positions and a methoxy group at C3 (Figure 1) . Its absolute configuration (D-form) is confirmed via optical rotation analysis, with reported values of [α]²⁰D = +59.6 (c = variable, H₂O) .
This compound is enzymatically linked to aglycones (e.g., strophanthidin) or other sugars (e.g., D-glucose, D-cymarose) in cardiac glycosides, contributing to their bioactivity. For instance, in Adonis chrysocyathus, this compound forms part of the trisaccharide chain in sugoroside (strophanthidin–D-cymarose–this compound–D-glucose), where its position influences hydrolysis behavior and pharmacological properties .
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI Key |
GOYBREOSJSERKM-QYNIQEEDSA-N |
SMILES |
CC(C(C(CC=O)OC)O)O |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](CC=O)OC)O)O |
Canonical SMILES |
CC(C(C(CC=O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
D-Diginose shares structural and functional similarities with other 2,6-dideoxy sugars found in cardiac glycosides. Below is a comparative analysis with four analogous compounds: D-cymarose, L-oleandrose, D-sarmentose, and D-digitoxose.
Table 1: Structural and Functional Comparison of this compound and Related Sugars
Structural Nuances
- D-Cymarose: Shares identical functional groups (2,6-dideoxy-3-O-methyl) with this compound but differs in stereochemistry, as evidenced by distinct optical rotations ([α]²⁰D +55.5 vs. +59.6) . In sugoroside, D-cymarose directly attaches to the aglycone, while this compound occupies an intermediate position .
- L-Oleandrose: The L-configuration and α-glycosidic linkages distinguish it from this compound. MS/MS fragments (m/z 162 vs. 145) further aid differentiation .
- D-Sarmentose: Co-occurs with this compound in Nerium oleander but is separable via thin-layer chromatography (TLC) due to distinct polarities .
- D-Digitoxose: Lacks the 3-O-methyl group, rendering it more hydrophilic than this compound .
Functional and Pharmacological Implications
- Bioactivity: this compound-containing glycosides (e.g., 8β-hydroxydigitoxigenin-3-O-β-D-diginoside) exhibit antitumor activity against lung, liver, and breast cancer cells .
- Hydrolysis Stability: The 3-O-methyl group in this compound enhances resistance to acid hydrolysis compared to digitoxose, influencing drug stability .
Research Findings and Challenges
- Analytical Differentiation: Diastereomers like this compound and L-oleandrose require complementary techniques (e.g., TLC, MS/MS) for unambiguous identification .
- Biosynthesis: this compound and D-sarmentose are synthesized as nucleotide-bound intermediates in Nerium oleander, suggesting shared enzymatic pathways .
- Knowledge Gaps: The exact enzymatic machinery for 3-O-methylation in this compound biosynthesis remains uncharacterized.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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